molecular formula C20H21FN4OS B12472137 N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide

Cat. No.: B12472137
M. Wt: 384.5 g/mol
InChI Key: WSRJZMAWQVAUTI-UHFFFAOYSA-N
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Description

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group on the triazole ring.

    Attachment of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.

Scientific Research Applications

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It could interfere with metabolic pathways or signal transduction processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{4-ethyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide
  • N-(4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide

Uniqueness

N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C20H21FN4OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C20H21FN4OS/c1-3-18(26)22-17-11-7-15(8-12-17)19-23-24-20(25(19)4-2)27-13-14-5-9-16(21)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,22,26)

InChI Key

WSRJZMAWQVAUTI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)F

Origin of Product

United States

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